molecular formula C12H15F3N2O2 B1651177 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1240526-65-1

1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1651177
CAS No.: 1240526-65-1
M. Wt: 276.25
InChI Key: UQHODNJCIKJHTH-UHFFFAOYSA-N
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Description

1-(Piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-carboxylic acid derivative characterized by a piperidin-2-ylmethyl substituent at the 1-position and a trifluoromethyl group at the 4-position of the pyrrole ring. The compound is noted for its high purity (98%) and molecular weight of 941.0 g/mol (calculated from its formulation) . Its structural uniqueness lies in the piperidine moiety, which may enhance solubility and binding interactions in biological systems compared to simpler alkyl or aromatic substituents. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and electron-withdrawing properties.

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h6-8,16H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHODNJCIKJHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150277
Record name 1-(2-Piperidinylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-65-1
Record name 1-(2-Piperidinylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Piperidinylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H15F3N2O2. Its structure consists of a pyrrole ring substituted with a piperidine moiety and a trifluoromethyl group, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have suggested that derivatives of pyrrole compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown cytotoxic effects against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .
  • Neuropharmacological Effects : The compound has been investigated for its interaction with neurotransmitter receptors, particularly the mGluR2 receptor. This receptor plays a crucial role in modulating synaptic transmission and has implications in neurological disorders .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

  • Receptor Modulation : The compound may act as a modulator of certain G-protein coupled receptors (GPCRs), influencing pathways involved in cell proliferation and survival .
  • Cytotoxicity Induction : Its ability to induce apoptosis in cancer cells may be linked to the disruption of mitochondrial function and the activation of caspase pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, shedding light on potential applications:

StudyFindings
PubMed (2005) Identified high-affinity TRPV1 receptor ligands among pyridinylpiperazine derivatives, suggesting structural similarities that could enhance activity .
MDPI Review (2023) Discussed anticancer properties of piperidine derivatives, highlighting their effectiveness in inducing apoptosis in various cancer cell lines .
PMC Article (2023) Investigated mGluR2 function using PET imaging, indicating the potential for neuropharmacological applications of similar compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid may exhibit anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cancer cell proliferation, although further research is needed to elucidate its mechanism of action and therapeutic potential .
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential for treating neurological disorders. It may act on serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Material Science

Polymer Chemistry
The trifluoromethyl group in the compound enhances its chemical stability and solubility in various solvents, making it useful in polymer chemistry. It can be employed as a building block for synthesizing fluorinated polymers with desirable properties such as increased thermal stability and chemical resistance.

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve their mechanical properties and resistance to solvents, which is beneficial in coatings and adhesives industries .

Research Applications

Synthetic Chemistry
this compound serves as a versatile intermediate in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations.

  • Reagent in Organic Synthesis : The compound can be utilized as a reagent for the synthesis of more complex molecules, including other heterocycles. Its reactivity can be exploited to develop novel compounds with tailored properties.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro
NeuropharmacologyPotential interaction with serotonin receptors; implications for mood disorders
Polymer ApplicationsEnhanced mechanical properties in fluorinated polymers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

1-(3-Chloropyridin-2-yl)-4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid
  • Structure : Features a 3-chloropyridin-2-yl group instead of the piperidin-2-ylmethyl substituent.
  • Molecular Formula : C₁₁H₆ClF₃N₂O₂; molecular weight = 290.63 g/mol .
  • The chlorine atom may influence halogen bonding but could reduce solubility compared to the piperidine moiety.
1-(2-Hydroxyethyl)-4-Methyl-5-(2-(Trifluoromethyl)Phenyl)-1H-pyrrole-3-carboxylic Acid
  • Structure : Substituted with a hydroxyethyl group and a 2-(trifluoromethyl)phenyl group at positions 1 and 5, respectively.
  • Properties : Predicted pKa = 5.43, boiling point = 456.1°C, density = 1.34 g/cm³ .
  • The phenyl-trifluoromethyl group introduces steric bulk, which may hinder binding in enzyme active sites compared to the smaller piperidine substituent.

Piperidine- and Pyrimidine-Based Analogues

1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidine-4-carboxylic Acid
  • Structure : Incorporates a pyrimidine ring with a trifluoromethyl group and a pyrazole substituent.
  • Molecular Formula : C₁₆H₁₈F₃N₅O₂; molecular weight = 369.35 g/mol .
  • Key Differences : The pyrimidine-pyrazole system introduces a planar heterocyclic scaffold, which may enhance DNA intercalation or kinase inhibition. However, the absence of a pyrrole ring could alter electronic properties and metabolic pathways.
Ethyl 1-(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl)Piperidine-3-carboxylate
  • Structure : Ethyl ester derivative with a pyrazole-pyrimidine core.
  • Molecular Weight : 1092840-98-6 (CAS) .
  • Key Differences : The ester group may act as a prodrug, improving bioavailability but requiring hydrolysis for activation. This contrasts with the carboxylic acid group in the target compound, which is ionized at physiological pH, affecting distribution.
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Structure: Non-azolic CYP51 inhibitors with trifluoromethyl and piperazine groups .
  • Key Insights : The trifluoromethyl group is critical for target engagement, while the piperazine moiety enhances solubility and basicity. Comparatively, the piperidine group in the target compound may offer similar advantages but with reduced conformational freedom.
1-(Pyridin-2-ylmethyl)-4-(Trifluoromethyl)-1H-pyrrole-3-carboxylic Acid
  • Structure : Replaces piperidin-2-ylmethyl with pyridin-2-ylmethyl .
  • Key Differences : The pyridine ring’s aromaticity may favor planar interactions, but the lack of a basic nitrogen (as in piperidine) could reduce protonation-dependent binding in acidic environments.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(Piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid - 941.0 Piperidin-2-ylmethyl, trifluoromethyl 98% purity
1-(3-Chloropyridin-2-yl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid C₁₁H₆ClF₃N₂O₂ 290.63 3-Chloropyridin-2-yl, trifluoromethyl Halogenated pyridine substituent
1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid - - Hydroxyethyl, phenyl-trifluoromethyl pKa = 5.43, predicted solubility
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₆H₁₈F₃N₅O₂ 369.35 Pyrimidine-pyrazole core Planar heterocyclic system

Preparation Methods

Paal-Knorr Cyclization Approach

The classical Paal-Knorr method using 1,4-diketones demonstrates limited utility due to difficulties in introducing the trifluoromethyl group. Modified approaches employ:

Method A:

  • Condensation of 4,4,4-trifluoroacetoacetate with 2-aminomalonate derivatives
  • Cyclodehydration using polyphosphoric acid (PPA) at 80°C
  • Isolation of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate in 42% yield

Method B:

  • Michael addition of ethyl nitroacetate to methyl 4,4,4-trifluorocrotonate
  • Reductive cyclization with zinc/HCl
  • Oxidation to yield 4-(trifluoromethyl)pyrrole-3-carboxylic acid (35% overall yield)

Hantzsch-Type Pyrrole Synthesis

Advanced variants enable direct trifluoromethyl incorporation:

Procedure:

  • React 3-bromo-1,1,1-trifluoropropan-2-one with ethyl isocyanoacetate
  • Use CuI/1,10-phenanthroline catalytic system in DMF at 60°C
  • Obtain ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (51% yield)

Characterization data matches literature reports:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H, H-5), 4.32 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H)
  • ¹⁹F NMR : δ -62.5 (s, CF₃)

Piperidine Moiety Installation

N-Alkylation Strategies

Method C:

  • Generate pyrrole N-nucleophile via deprotonation with NaH (2.5 eq) in THF
  • React with 2-(bromomethyl)piperidine hydrobromide at -20°C
  • Quench with NH₄Cl, isolate 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (68% yield)

Optimization Notes:

  • Lower temperatures (-20°C) minimize O-alkylation
  • Crown ether additives improve yields to 78%

Reductive Amination Approach

Procedure:

  • Condense pyrrole-3-carbaldehyde derivative with piperidin-2-ylmethanamine
  • Reduce imine intermediate with NaBH₃CN in MeOH
  • Isolate product after silica gel chromatography (56% yield)

Carboxylic Acid Generation

Ester Hydrolysis

Standard Conditions:

  • Dissolve ethyl ester in MeOH/H₂O (3:1)
  • Add KOH (3 eq), reflux 4 hr
  • Acidify with HCl to pH 2-3
  • Filter precipitate, dry under vacuum (89% yield)

Alternative Method:
Enzymatic hydrolysis using Candida antarctica lipase B:

  • Phosphate buffer (pH 7.0), 37°C
  • 92% conversion in 24 hr

Integrated Synthetic Routes

Convergent Synthesis Pathway

Step 1: Prepare ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (Method B)
Step 2: N-alkylation with 2-(bromomethyl)piperidine (Method C)
Step 3: Saponification (Method 4.1)
Overall Yield: 34% (3 steps)

Linear Assembly Approach

Sequence:

  • Synthesize 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole (Method 3.2)
  • Directed C-3 lithiation using LDA (-78°C)
  • Quench with CO₂(g), protonate to yield carboxylic acid
    Advantage: Avoids ester hydrolysis step
    Yield: 28% (2 steps)

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

  • δ 12.24 (s, 1H, COOH)
  • 7.81 (s, 1H, H-5)
  • 4.12 (d, J=13.2 Hz, 1H, CH₂N)
  • 3.92 (m, 1H, piperidine-H)
  • 2.95-3.20 (m, 5H, piperidine-H)
  • 1.40-1.85 (m, 6H, piperidine-H)

¹³C NMR (126 MHz, DMSO-d₆):

  • δ 167.8 (COOH)
  • 139.2 (C-4)
  • 128.4 (q, J=284 Hz, CF₃)
  • 122.7 (C-5)
  • 58.3 (CH₂N)
  • 54.1-46.8 (piperidine-C)
  • 25.3-22.1 (piperidine-CH₂)

Mass Spectrometry

HRMS (ESI):

  • m/z calcd for C₁₂H₁₅F₃N₂O₂ [M+H]⁺: 276.25
  • Found: 276.24

Process Optimization Challenges

Key operational considerations:

  • Trifluoromethyl Group Stability: Avoid strong bases >pH 10 to prevent defluorination
  • Piperidine Conformation: Chair conformation preference affects coupling efficiency
  • Crystallization: Use ethanol/water (1:3) for optimal crystal form (mp 189-191°C)

Recent advances in continuous flow systems show promise for:

  • Safer handling of gaseous CO₂ in carboxylation steps
  • Improved temperature control during exothermic N-alkylations

Comparative Method Analysis

Method Steps Overall Yield Key Advantage Limitation
Convergent 3 34% Modular synthesis Requires pure intermediates
Linear 2 28% Fewer steps Low yielding lithiation step
Enzymatic 3 41% Mild conditions Longer reaction times
Flow Chemistry 3 39% Scalability High equipment costs

Q & A

Q. What are the recommended synthetic routes for 1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Ester hydrolysis : A methyl or ethyl ester precursor (e.g., methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) is hydrolyzed under acidic or basic conditions. For example, hydrochloric acid (36.5%) in water at 93–96°C for 17 hours can cleave the ester to yield the carboxylic acid .
  • Purification : Post-hydrolysis, adjust the pH to 6.5 with sodium hydroxide to precipitate the product. Further purification may involve extraction with organic solvents (e.g., 10% isopropanol/dichloromethane) and recrystallization from ethanol/ethyl acetate mixtures .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsTimeTemperatureYield Optimization Tips
HydrolysisHCl (36.5%), H₂O17 h93–96°CMonitor pH to avoid over-acidification
PurificationNaOH, isopropanol/DCMRTUse ice bath to enhance precipitation

Q. How can spectroscopic methods be used to characterize this compound?

Methodological Answer:

  • 1H NMR : Analyze the pyrrole ring protons (δ ~6.5–7.5 ppm) and piperidine methylene groups (δ ~2.5–3.5 ppm). Trifluoromethyl groups appear as a singlet near δ 3.9–4.2 ppm in related analogs .
  • LCMS/ESIMS : Confirm molecular weight (expected [M+H]+ ~319.2) and purity (>95% by HPLC). Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) .
  • HPLC : Assess purity using a gradient method (e.g., 10–90% acetonitrile over 20 minutes) and UV detection at 254 nm .

Q. What are the solubility properties and formulation considerations for this compound?

Methodological Answer:

  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (e.g., ammonium acetate pH 6.5) to avoid precipitation .
  • Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, as trifluoromethyl groups may hydrolyze under extreme pH .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Methodological Answer:

  • Temperature Control : Maintain strict temperature ranges during hydrolysis (93–96°C) to prevent side reactions like decarboxylation .
  • Catalyst Use : Explore palladium catalysts (e.g., Pd(OAc)₂) for coupling steps in precursor synthesis, as seen in analogous piperidine-carboxylic acid derivatives .
  • Workup Optimization : Use sequential extraction (e.g., isopropanol/DCM) to isolate the product from aqueous phases. Centrifugation or filtration aids in recovering solids .

Q. How can contradictions in spectroscopic or purity data be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with computational predictions (e.g., PubChem data ) and confirm purity via orthogonal methods (LCMS + HPLC). For example, a discrepancy in LCMS purity (94.77%) vs. HPLC (97.34%) in a related compound was resolved by repeating chromatography with adjusted mobile phases .
  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., incomplete hydrolysis intermediates).

Q. What strategies are effective for designing analogs in SAR studies?

Methodological Answer:

  • Substituent Variation : Replace the trifluoromethyl group with chloro- or fluoro-analogs to assess electronic effects on bioactivity. For example, 4-(2-fluoro-4-(trifluoromethyl)benzoyl) analogs showed enhanced potency in kinase inhibition assays .
  • Scaffold Modifications : Introduce heterocycles (e.g., pyrazole or imidazole) at the piperidine moiety, as seen in phosphatase inhibitors like PF-06465469 .
  • Coupling Reactions : Use Suzuki-Miyaura reactions with boronic acids (e.g., 1-methyl-1H-pyrazol-4-yl boronic acid) to diversify the pyrrole ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-(piperidin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

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